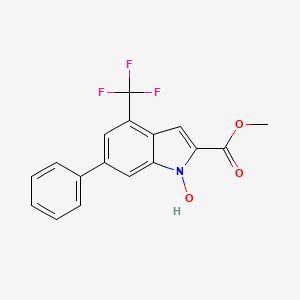

NHI-2

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPFWRWCZNXINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Ferroptosis: A Technical Guide to a Novel Form of Cancer Cell Death

A comprehensive overview of the mechanisms, experimental validation, and therapeutic potential of inducing ferroptosis in cancer cells. This guide uses the well-characterized ferroptosis inducer, Erastin, as a representative model to explore this iron-dependent form of programmed cell death.

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. Unlike apoptosis, it does not involve caspase activation. Instead, its core mechanism revolves around the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides[1][3]. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors that are resistant to conventional therapies[4]. This technical guide provides an in-depth exploration of the molecular mechanisms of ferroptosis induction, detailed experimental protocols for its characterization, and quantitative data on its effects on cancer cells, using the canonical ferroptosis-inducing agent, Erastin, as a primary example.

The Core Mechanism of Ferroptosis Induction

Ferroptosis can be initiated through two main pathways, often categorized by the class of inducing agent.

-

Class 1 Ferroptosis Inducers (FINs): These compounds, such as Erastin and Sorafenib, function by inhibiting the cystine/glutamate antiporter (system Xc-). This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH)[1][3]. Inhibition of system Xc- leads to GSH depletion, which in turn inactivates the glutathione-dependent enzyme GPX4.

-

Class 2 Ferroptosis Inducers (FINs): These agents, like RSL3, directly inhibit GPX4 activity[1].

The inactivation of GPX4, either directly or indirectly, is a central event in ferroptosis. GPX4 is responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols. Its inactivation leads to the accumulation of lipid ROS, which ultimately results in oxidative damage to the cell membrane and cell death. Iron plays a critical role in this process by participating in the Fenton reaction, which generates highly reactive hydroxyl radicals that further propagate lipid peroxidation[5][6].

Signaling Pathway of Erastin-Induced Ferroptosis

The following diagram illustrates the signaling cascade initiated by Erastin, leading to ferroptotic cell death.

Caption: Erastin-induced ferroptosis signaling pathway.

Quantitative Analysis of Ferroptosis Induction

The efficacy of ferroptosis-inducing agents can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in reducing cell viability.

| Cancer Cell Line | Compound | IC50 (µM) | Assay Type | Reference |

| HT-1080 (Fibrosarcoma) | Erastin | 5.0 | Cell Viability Assay | [1] |

| BJeLR (Fibroblasts) | Erastin | 2.5 | Cell Viability Assay | [1] |

| PANC-1 (Pancreatic) | Erastin | 10.0 | Cell Viability Assay | [7] |

| Calu-1 (Lung) | Erastin | 8.0 | Cell Viability Assay | [1] |

| A549 (Lung) | FIN56 | 0.2 | Cell Viability Assay | [8] |

| HeLa (Cervical) | RSL3 | 0.02 | Cell Viability Assay | [1] |

Table 1: IC50 Values of Various Ferroptosis Inducers in Different Cancer Cell Lines.

Experimental Protocols for Characterizing Ferroptosis

The following sections detail the methodologies for key experiments used to confirm the induction of ferroptosis.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of a ferroptosis-inducing compound.

Workflow for Cell Viability Assay

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Ferroptosis in cancer: revealing the multifaceted functions of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

NHI-2 Lactate Dehydrogenase A Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This phenomenon, known as the "Warburg Effect," is a hallmark of many tumors and is crucial for their growth, proliferation, and survival.[1][2][3] Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, plays a pivotal role in this metabolic reprogramming.[4][5] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.[4][5]

NHI-2 is a potent and selective small-molecule inhibitor of LDHA.[6] By targeting the final step of aerobic glycolysis, this compound disrupts the metabolic machinery of cancer cells, leading to reduced lactate production, cell cycle arrest, and ultimately, apoptosis.[4][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of LDHA with respect to the cofactor NADH.[6] By binding to the NADH binding site on the LDHA enzyme, this compound prevents the conversion of pyruvate to lactate, a critical step for the regeneration of NAD+ required to sustain high glycolytic rates in cancer cells.[7] The inhibition of LDHA by this compound leads to several downstream cellular consequences:

-

Reduced Lactate Production: Direct inhibition of LDHA by this compound leads to a significant decrease in the production and secretion of lactate. This alters the tumor microenvironment, which is often characterized by high levels of lactate that can promote angiogenesis and immune evasion.

-

Induction of Oxidative Stress: The block in pyruvate to lactate conversion can force pyruvate into the mitochondria for oxidative phosphorylation. This shift in metabolism can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[5][8]

-

Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the S and G2 phases, thereby inhibiting cancer cell proliferation.[6]

-

Apoptosis: The culmination of metabolic disruption and oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[6][9]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Enzyme | Value | Reference |

| IC50 | Human LDHA | 14.7 µM | [6] |

| IC50 | Human LDHB | 55.8 µM | [6] |

Table 1: In Vitro Enzyme Inhibition. The half-maximal inhibitory concentration (IC50) of this compound against recombinant human LDHA and LDHB.

| Cell Line | Condition | Assay | Value | Reference |

| B78 | - | Proliferation (72h) | EC50: 32 µM | [6] |

| LPC006 | Normoxic | Growth Inhibition | IC50: 17.8 µM | |

| LPC006 | Hypoxic | Growth Inhibition | IC50: 1.1 µM | |

| PANC-1 | Normoxic | Growth Inhibition | IC50: 22.2 µM | |

| PANC-1 | Hypoxic | Growth Inhibition | IC50: 4.0 µM | |

| HeLa | - | Lactate Production (8h) | Dose-dependent reduction |

Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound on cell proliferation and lactate production in various cancer cell lines under different conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

LDHA Enzyme Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of this compound on purified LDHA enzyme.

Materials:

-

Purified recombinant human LDHA

-

This compound compound

-

Pyruvate

-

NADH

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).

-

Add a solution of NADH to all wells.

-

Add a solution of purified LDHA enzyme to all wells except for the blank controls.

-

Initiate the enzymatic reaction by adding a solution of pyruvate to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., PANC-1, HeLa)

-

Complete cell culture medium

-

This compound compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 510 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 48 or 72 hours).

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding Tris-base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Lactate Production Assay (Gas Chromatography-Mass Spectrometry - GC-MS)

This protocol is used to quantify the amount of lactate produced and secreted by cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound compound

-

Internal standard (e.g., 13C-labeled lactate)

-

Derivatizing agent (e.g., MTBSTFA)

-

Solvent for extraction (e.g., ethyl acetate)

-

GC-MS system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for a specific duration (e.g., 8 hours).

-

Collect the cell culture medium from each well.

-

Add a known amount of the internal standard to each medium sample.

-

Perform a liquid-liquid extraction of lactate from the medium using a suitable solvent.

-

Evaporate the solvent and derivatize the lactate residue using a derivatizing agent to make it volatile for GC analysis.

-

Analyze the derivatized samples using a GC-MS system.

-

Quantify the amount of lactate in each sample by comparing the peak area of the lactate derivative to the peak area of the internal standard derivative.

-

Normalize the lactate concentration to the number of cells or total protein content in each well.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound mediated LDHA inhibition.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for this compound characterization.

References

- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 8. pnas.org [pnas.org]

- 9. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells [mdpi.com]

NHI-2: A Selective Lactate Dehydrogenase A (LDHA) Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising frontier for therapeutic intervention. This phenomenon describes the increased reliance of tumor cells on aerobic glycolysis, even in the presence of sufficient oxygen, to support rapid proliferation and survival. A key enzyme in this metabolic shift is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate. The upregulation of LDHA in various cancers makes it a compelling target for the development of novel anti-cancer agents. NHI-2, a small molecule inhibitor belonging to the N-hydroxyindole-2-carboxylate class, has emerged as a potent and selective inhibitor of LDHA, demonstrating significant anti-glycolytic and anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of LDHA with respect to both the substrate (pyruvate) and the cofactor (NADH).[1] By binding to the active site of LDHA, this compound effectively blocks the conversion of pyruvate to lactate. This inhibition leads to a disruption of the glycolytic pathway, resulting in decreased ATP production, reduced extracellular acidification, and an increase in intracellular reactive oxygen species (ROS).[1][2] The net effect is the induction of cell cycle arrest and apoptosis in cancer cells that are highly dependent on aerobic glycolysis.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Enzyme Inhibition

| Target | IC50 (µM) | Reference(s) |

| LDHA | 14.7 | [1] |

| LDHB | 55.8 | [1] |

Table 2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Time (h) | Reference(s) |

| HeLa | Lactate Production | Inhibition | 50-200 µM | 8 | [1] |

| B78 | Proliferation | Inhibition (EC50) | 32 µM | 48 | [1] |

| B78 | Proliferation | Inhibition | 12-40 µM | 72 | [1] |

| HeLa | Apoptosis | Enhancement (with Oxamate) | 40 µM | 24 | [1] |

| HeLa | Cell Cycle | S/G2 Arrest | 40 µM | 24 | [1] |

| PANC-1 | Cell Growth | Inhibition | Not specified | Not specified | [3] |

| LPC006 | Cell Growth | Inhibition | Not specified | Not specified | [3] |

Table 3: In Vivo Efficacy

| Tumor Model | Treatment | Effect | Dosing | Duration | Reference(s) |

| Murine B78 Melanoma | This compound (0.9 mg/kg, intratumoral) + ICIs | Tumor volume suppression | Once daily | 15 days | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

LDHA Enzyme Inhibition Assay

This protocol is adapted from the methods used to characterize N-hydroxyindole-2-carboxylate inhibitors.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human LDHA.

Materials:

-

Purified human LDHA enzyme

-

This compound (dissolved in DMSO)

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADH solution

-

LDHA enzyme solution

-

This compound dilution (or DMSO for control)

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the pyruvate solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This protocol is based on the methodology described for assessing the effect of this compound on lactate production in HeLa cells.[4]

Objective: To quantify the effect of this compound on lactate secretion by cancer cells.

Materials:

-

HeLa cells

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Reagents for derivatization of lactate (e.g., silylation agents)

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO for control) for a specified period (e.g., 8 hours).

-

Collect the cell culture medium from each well.

-

Prepare the collected media for GC-MS analysis. This typically involves a derivatization step to make lactate volatile. For example, a silylation reaction can be performed.

-

Inject the derivatized samples into the GC-MS system.

-

Quantify the amount of lactate in each sample by comparing the peak area to a standard curve of known lactate concentrations.

-

Normalize the lactate levels to the cell number or total protein content to account for any differences in cell proliferation.

Surface Plasmon Resonance (SPR) for Binding Analysis

While a specific protocol for this compound is not detailed in the provided search results, the following general protocol outlines the methodology for assessing the binding kinetics of a small molecule inhibitor to its protein target.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to LDHA.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified human LDHA protein

-

This compound (dissolved in a suitable running buffer with low DMSO concentration)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the LDHA protein onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized LDHA surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to LDHA.

-

After the association phase, inject the running buffer alone to monitor the dissociation of the this compound/LDHA complex.

-

Regenerate the sensor chip surface between different this compound concentrations if necessary.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.

Signaling Pathways and Visualizations

The therapeutic rationale for targeting LDHA with inhibitors like this compound is rooted in the metabolic reprogramming of cancer cells, known as the Warburg effect. The following diagrams illustrate the relevant signaling pathway and the mechanism of this compound action.

Caption: The Warburg Effect in Cancer Cells.

The diagram above illustrates the increased uptake of glucose by cancer cells and its subsequent conversion to lactate via glycolysis, even in the presence of oxygen. This metabolic shift supports the biosynthetic and energetic needs of rapidly proliferating tumor cells.

Caption: Mechanism of this compound Inhibition of LDHA.

This compound acts as a competitive inhibitor of LDHA, blocking the conversion of pyruvate to lactate and the regeneration of NAD+ from NADH. This disruption of glycolysis is central to its anti-cancer effects.

Caption: Experimental Workflow for this compound Evaluation.

This workflow outlines the key experimental stages in the preclinical evaluation of this compound as an LDHA inhibitor, from initial in vitro characterization to in vivo efficacy studies.

Conclusion

This compound represents a promising therapeutic candidate that selectively targets the metabolic vulnerability of cancer cells by inhibiting LDHA. Its demonstrated efficacy in reducing lactate production, inhibiting cell proliferation, and suppressing tumor growth underscores the potential of targeting aerobic glycolysis for cancer treatment. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel metabolic inhibitors for oncology. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, as well as its potential in combination therapies, is warranted to fully realize its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. NHI 2 | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]

- 4. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical studies on NHI-2 LDHA inhibitor

An In-depth Technical Guide to Preclinical Studies on the NHI-2 LDHA Inhibitor

Introduction

This compound is a small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1] LDHA catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect. By targeting LDHA, this compound disrupts the metabolic processes of cancer cells, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][2] This document provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, intended for researchers and professionals in drug development.

Core Mechanism of Action

This compound functions as a competitive inhibitor with respect to NADH, impacting not only glycolysis but also the overall NAD+/NADH balance and mitochondrial metabolism.[1] Inhibition of LDHA by this compound leads to a decrease in lactate production and a reduction in the extracellular acidification rate (ECAR).[1] This metabolic disruption culminates in broad-spectrum anti-proliferative activity, enhancement of apoptosis, and induction of cell cycle arrest at the S and G2 phases.[1]

Caption: Mechanism of this compound action on the LDHA signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme/Cell Line | Notes |

| IC₅₀ | 14.7 µM | LDHA | Direct enzymatic inhibition.[1] |

| IC₅₀ | 55.8 µM | LDHB | Demonstrates selectivity for LDHA over LDHB.[1] |

| EC₅₀ | 32 µM | B78 Cells | Effective concentration after 48 hours of treatment.[1] |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration | Duration | Effect |

| HeLa | 50-200 µM | 8 hours | Inhibition of lactate production.[1] |

| B78 | 12-40 µM | 72 hours | Inhibition of proliferation.[1] |

| B78 | 40 µM | 24 hours | Induces cell cycle arrest at S/G2 phases.[1] |

| B78 | 40 µM | 24 hours | Increases apoptosis when combined with Oxamate (30 or 60 mM).[1] |

| LPC006 | Not specified | Not specified | Inhibition of cell growth. |

| PANC-1 | Not specified | Not specified | Inhibition of cell growth. |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Duration | Outcome | Combination Agent |

| Murine B78 Melanoma | 0.9 mg/kg (Intra-tumoral, daily) | 15 days | Suppressed tumor volume.[1] | Immune Checkpoint Inhibitors (ICIs) |

Experimental Protocols

LDHA Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on LDHA activity.

-

Reagent Preparation : Prepare a reaction buffer containing 0.2 M Tris-HCl (pH 7.3), 30 mM pyruvate, and 6.6 mM NADH.[3]

-

Enzyme Preparation : Use purified recombinant LDHA protein.[2]

-

Assay Procedure :

-

Add diluted LDHA enzyme solution to microplate wells.

-

Add various concentrations of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[4]

-

Initiate the reaction by adding the reaction buffer containing pyruvate and NADH.[3]

-

-

Data Acquisition : Measure the decrease in absorbance at 340 nm in kinetic mode, which corresponds to the oxidation of NADH.

-

Analysis : Calculate the rate of reaction for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on the growth and viability of cancer cells.

-

Cell Seeding : Plate cells (e.g., B78 melanoma) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).[1]

-

Data Acquisition :

-

Real-time Monitoring : Cell proliferation can be monitored in real-time using an automated incubator imaging system (e.g., IncuCyte®).[5]

-

Endpoint Assays : Alternatively, use endpoint assays like MTS or LDH release assays. For an LDH release assay, transfer 50 µL of supernatant to a new plate, add LDH assay reagent, incubate, and measure absorbance at 490 nm.[6][7]

-

-

Analysis : Normalize the results to vehicle-treated control cells. Calculate the EC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Lactate Production Assay

This protocol quantifies the reduction in lactate secretion by cells following this compound treatment.

-

Cell Culture and Treatment : Culture cells (e.g., HeLa) and treat with this compound (e.g., 50-200 µM) or vehicle for a set time (e.g., 8 hours).[1][8]

-

Sample Collection : Collect the cell culture media.

-

Lactate Quantification :

-

Colorimetric Assay : Use a commercial lactate assay kit. The assay typically involves an enzymatic reaction that produces a colored product, measured via absorbance.

-

GC-MS Analysis : For more precise quantification, derivatize the cell culture media and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to measure lactate levels.[8]

-

-

Analysis : Normalize lactate concentration to the cell number or total protein content and compare the results from this compound treated cells to controls.

Caption: A typical experimental workflow for in vitro cell viability assays.

In Vivo Murine Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation : Subcutaneously inject cancer cells (e.g., 2 million A673 or B78 cells) into the flank of immunocompromised mice.[1][9]

-

Tumor Growth : Allow tumors to grow to a palpable size.

-

Treatment Initiation : Randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy).

-

Dosing : Administer this compound via the specified route (e.g., intra-tumoral injection) at the determined dose and schedule (e.g., 0.9 mg/kg daily for 15 days).[1]

-

Monitoring : Measure tumor volume and body weight regularly throughout the study.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analysis : Compare the tumor growth curves between the treatment and control groups to determine efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Lactate Dehydrogenase A with Catechin Resensitizes SNU620/5FU Gastric Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LDH-A Enzyme Assay [bio-protocol.org]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Targeting of the Warburg Effect with a Glucose-Conjugated Lactate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Nicotinamide N-Methyltransferase (NNMT) in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] While historically viewed as a xenobiotic-metabolizing enzyme, recent evidence has thrust NNMT into the spotlight as a critical regulator of cancer metabolism and a promising therapeutic target. Upregulated in a wide array of malignancies, NNMT plays a pivotal role in metabolic reprogramming, epigenetic modulation, and the promotion of a pro-tumorigenic phenotype.[1][2] This technical guide provides an in-depth exploration of NNMT's function in cancer metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

Data Presentation

Table 1: NNMT Expression in Various Cancer Types (TCGA Pan-Cancer Analysis)

| Cancer Type | Abbreviation | Expression Change in Tumor vs. Normal | Significance | Reference |

| Breast Carcinoma | BRCA | Upregulated | p < 0.001 | [2] |

| Colon Adenocarcinoma | COAD | Upregulated | p < 0.001 | [2] |

| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated | p < 0.001 | [2] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated | p < 0.001 | [2] |

| Pancreatic Adenocarcinoma | PAAD | Upregulated | p < 0.001 | [2] |

| Stomach Adenocarcinoma | STAD | Upregulated | p < 0.001 | [2] |

| Bladder Urothelial Carcinoma | BLCA | Downregulated | p < 0.001 | [2] |

| Liver Hepatocellular Carcinoma | LIHC | Downregulated | p < 0.001 | [2] |

| Lung Adenocarcinoma | LUAD | Downregulated | p < 0.001 | [2] |

Table 2: Impact of NNMT Overexpression on SAM and SAH Levels in Cancer Cells

| Cell Line | Condition | Fold Change in SAM | Fold Change in SAH | SAM/SAH Ratio Change | Reference |

| A549 | NNMT Overexpression | Decreased | ~2-fold Increase | Decreased | [3] |

| 769P | NNMT Overexpression (10 µM Methionine) | Significantly Decreased | Significantly Increased | >2-fold Reduction | [4][5] |

| SKOV3 | NNMT Knockdown (10 µM Methionine) | Elevated | Reduced | ~4-fold Increase | [4] |

Core Mechanisms and Signaling Pathways

NNMT's influence on cancer metabolism is multifaceted, primarily revolving around its consumption of SAM, which creates a "methyl sink" that profoundly impacts cellular methylation potential and downstream signaling.

The Methyl Sink and Epigenetic Reprogramming

By consuming SAM, NNMT reduces the cellular pool of this universal methyl donor, leading to a decreased SAM/SAH ratio.[4][6] This altered ratio inhibits the activity of histone methyltransferases, resulting in global hypomethylation of histones, particularly at repressive marks like H3K27 trimethylation (H3K27me3).[6] The reduction in these repressive marks leads to the aberrant expression of pro-tumorigenic genes.[7]

References

- 1. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NNMT Is an Immune-Related Prognostic Biomarker That Modulates the Tumor Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of a Novel Nickel(II) Complex: A Technical Guide

Disclaimer: Initial investigations for a compound designated "NHI-2" did not yield a specific, publicly documented molecule. This guide proceeds under the critical assumption that "this compound" is an internal designation for the novel Nickel(II) complex (NTC) detailed in the cited literature. The following information is a comprehensive analysis of the biological activity of this specific nickel complex.

This technical guide provides an in-depth overview of the biological activity of a novel Nickel(II) complex (NTC), a compound demonstrating significant potential in oncology research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, experimental data, and relevant protocols.

Core Findings at a Glance

The novel Nickel(II) complex (NTC) exhibits potent cytotoxic effects against human colon cancer cells. Its primary mechanism of action involves the simultaneous induction of both the intrinsic and extrinsic pathways of apoptosis. This dual-pronged approach leads to effective cancer cell eradication, as evidenced by in-vitro studies.

Quantitative Analysis of Biological Activity

The cytotoxic potential of the Nickel(II) complex (NTC) has been quantified against two human colon cancer cell lines, WiDr and HT-29. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

| Cell Line | IC50 Value (µM) after 24h |

| WiDr | 6.07 ± 0.22 |

| HT-29 | 6.26 ± 0.13 |

Table 1: IC50 values of the Nickel(II) complex (NTC) against human colon cancer cell lines.[1]

Mechanism of Action: A Dual Apoptotic Induction

The NTC compound orchestrates cancer cell death by engaging two distinct but interconnected apoptotic signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1]

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by a reduction in the mitochondrial membrane potential, a critical event in the commitment of a cell to apoptosis. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then activates a cascade of effector caspases, ultimately leading to the execution of the apoptotic program.

Extrinsic Apoptosis Pathway

The NTC also triggers the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface. This activation leads to the recruitment and activation of initiator caspases, which in turn activate the same effector caspases as the intrinsic pathway.[1] A key aspect of the NTC's activity is its ability to suppress the translocation of NF-κB to the nucleus, a transcription factor that typically promotes cell survival.[1]

Signaling Pathway Visualization

Experimental Protocols

The biological activity of the NTC was elucidated through a series of key in-vitro experiments. The methodologies for these assays are detailed below.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the NTC was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Human colon cancer cell lines (WiDr and HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the NTC and incubated for 24 hours.

-

MTT Addition: MTT solution is added to each well and incubated for a further 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[2]

Caspase Activity Assay

The activation of key caspases (-3/7, -8, and -9) was measured to confirm the induction of apoptosis.[1]

-

Cell Lysis: Cells treated with the NTC are lysed to release their intracellular contents.

-

Substrate Addition: A specific luminogenic or fluorogenic substrate for each caspase is added to the cell lysate.

-

Signal Detection: The cleavage of the substrate by the active caspase generates a signal (luminescence or fluorescence) that is proportional to the caspase activity. This signal is measured using a luminometer or fluorometer.[3][4]

Cytochrome c Release Assay

The release of cytochrome c from the mitochondria was assessed to confirm the involvement of the intrinsic apoptotic pathway.

-

Cell Fractionation: Following treatment with the NTC, cells are harvested and subjected to a differential centrifugation process to separate the mitochondrial and cytosolic fractions.

-

Western Blotting: The cytosolic fraction is then analyzed by Western blotting using an antibody specific for cytochrome c to detect its presence.[5]

NF-κB Translocation Assay

The effect of the NTC on the nuclear translocation of NF-κB was investigated.[1]

-

Immunofluorescence Staining: Cells are treated with the NTC, fixed, and then stained with an antibody against the p65 subunit of NF-κB. A fluorescent secondary antibody is used for visualization.

-

Microscopy: The cellular localization of NF-κB is observed using a fluorescence microscope. In untreated or stimulated cells, NF-κB is typically found in the nucleus, while in NTC-treated cells, its nuclear localization is suppressed.[6][7]

Cell Cycle Analysis

Flow cytometry was used to determine the effect of the NTC on the cell cycle distribution of cancer cells.[1]

-

Cell Fixation and Staining: Cells treated with the NTC are harvested, fixed (e.g., with ethanol), and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). The NTC was found to cause cell cycle arrest in the G1 phase.[8][9][10]

Quantitative PCR (qPCR) for Glutathione Reductase

The expression of glutathione reductase, an enzyme involved in the cellular antioxidant defense system, was quantified by qPCR.[1]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from NTC-treated cells and reverse-transcribed into complementary DNA (cDNA).

-

qPCR Amplification: The cDNA is then used as a template for qPCR with primers specific for the glutathione reductase gene. The amplification of the target gene is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the glutathione reductase gene is calculated after normalization to a housekeeping gene. The study reported an up-regulation of glutathione reductase expression following NTC treatment.[11][12]

Experimental Workflow Visualization

Conclusion

The novel Nickel(II) complex (NTC) demonstrates significant anti-cancer activity in vitro, primarily through the induction of apoptosis in colon cancer cells. Its ability to simultaneously activate both the intrinsic and extrinsic apoptotic pathways, coupled with the suppression of the pro-survival NF-κB pathway, highlights its potential as a promising candidate for further pre-clinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this and similar compounds in the field of drug discovery and development.

References

- 1. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT cell viability assay [bio-protocol.org]

- 3. m.youtube.com [m.youtube.com]

- 4. immunoway.com.cn [immunoway.com.cn]

- 5. abcam.co.jp [abcam.co.jp]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. 2.7. Quantitative RT-PCR (qRT-PCR) for Antioxidant-Associated Genes [bio-protocol.org]

- 12. Gene expression analysis by quantitative real-time PCR [bio-protocol.org]

Unable to Identify "NHI-2" in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and publicly available information, the specific compound or therapeutic agent designated as "NHI-2" and its effects on the tumor microenvironment could not be identified.

This suggests that "this compound" may be:

-

A very new or preclinical compound that has not yet been described in published literature.

-

An internal designation used by a research institution or pharmaceutical company that is not yet in the public domain.

-

An incorrect or alternative name for a known compound.

-

A component of a larger study or platform where "this compound" is not the primary identifier.

Without specific information on the nature of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" consult internal documentation, principal investigators, or the originating source of this designation for clarification.

Once the specific identity of "this compound" is determined, a thorough analysis of its effects on the tumor microenvironment can be conducted. The tumor microenvironment is a complex and critical area of cancer research, encompassing a variety of cellular and non-cellular components that influence tumor growth, progression, and response to therapy. Key aspects of the tumor microenvironment that a novel therapeutic like "this compound" might modulate include:

-

Immune Cell Infiltration and Activity: Modifying the populations and functions of immune cells such as T lymphocytes, natural killer (NK) cells, and macrophages within the tumor.

-

Cancer-Associated Fibroblasts (CAFs): Altering the pro-tumoral functions of CAFs, which contribute to extracellular matrix remodeling and immune suppression.

-

Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Extracellular Matrix (ECM) Composition: Affecting the density and composition of the ECM to potentially enhance drug delivery and immune cell access.

-

Signaling Pathways: Targeting specific signaling cascades within cancer cells or stromal cells that drive tumor progression.

Should further identifying information about "this compound" become available, a detailed technical guide can be compiled to address its specific mechanisms of action and impact on the tumor microenvironment.

An In-Depth Technical Guide on the Nrf2 Signaling Pathway and its Impact on Cellular Redox Balance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "NHI-2" did not yield a specific, recognized molecule or pathway in the context of cellular redox balance. The information presented herein focuses on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis, which is likely the intended subject of the query.

Introduction to Cellular Redox Balance and the Nrf2 Pathway

Cellular redox homeostasis is a dynamic equilibrium between the production of reactive oxygen species (ROS) and the antioxidant defense systems that neutralize them.[1] An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][3]

Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those encoding antioxidant and phase II detoxification enzymes.[1][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] Upon exposure to oxidative or electrophilic stressors, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[2][5]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the principal regulator of the cellular antioxidant response. The intricate interplay between Nrf2 and its repressor Keap1 allows for a rapid and robust response to cellular stress.

Mechanism of Nrf2 Activation

Under homeostatic conditions, Keap1, a cysteine-rich protein, acts as a sensor for oxidative and electrophilic stress.[1] It targets Nrf2 for degradation, maintaining low basal levels of the transcription factor. When cells are challenged with stressors, Keap1's sensor cysteines are modified, inhibiting its ability to target Nrf2 for degradation.[4] This leads to the stabilization and nuclear accumulation of Nrf2, where it can activate the transcription of its target genes.[1]

Quantitative Impact of Nrf2 Activation on Cellular Redox Balance

The activation of the Nrf2 pathway leads to measurable changes in the expression and activity of antioxidant enzymes, directly impacting the cell's capacity to mitigate oxidative stress.

| Nrf2 Activator | Cell Line | Target Gene/Enzyme | Fold Induction (mRNA/Protein) | Reference |

| Sulforaphane | Human Keratinocytes | NQO1 | ~2-4 fold | [6] |

| HO-1 | ~3-5 fold | [6] | ||

| tBHQ | HepG2 | Nrf2 (nuclear) | Significant increase | [7] |

| HO-1 (mRNA) | >10 fold | [8] | ||

| NQO1 (mRNA) | >5 fold | [8] | ||

| CDDO-Me | Human Keratinocytes | Nrf2 (nuclear translocation) | Significant increase | [9] |

Table 1: Quantitative Effects of Nrf2 Activators on Target Gene Expression.

| Parameter | Assay Method | Typical Effect of Nrf2 Activation |

| Intracellular ROS Levels | DCFH-DA Assay | Significant decrease |

| Glutathione (GSH) Levels | GSH/GSSG-Glo™ Assay | Increase in total GSH and the GSH/GSSG ratio |

| NQO1 Activity | NQO1 Activity Assay | Significant increase |

| GST Activity | GST Activity Assay | Significant increase |

Table 2: Impact of Nrf2 Activation on Cellular Redox Parameters.

Experimental Protocols for Studying the Nrf2 Pathway

A variety of assays are employed to investigate the activation and function of the Nrf2 signaling pathway.

Nrf2 Nuclear Translocation Assay

This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or HepG2) and allow them to adhere overnight. Treat cells with the test compound or vehicle for the desired time.[8][10]

-

Cell Lysis and Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).[10]

-

Western Blotting: Separate the protein lysates from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for Nrf2. Use antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B) markers to verify the purity of the fractions.[10]

-

Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative amount of Nrf2 in each fraction.

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.[2][4][11][12]

Protocol:

-

Cell Transfection: Transfect cells (e.g., HepG2) with a plasmid containing the firefly luciferase gene driven by a promoter with multiple ARE copies.[12][13] A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Treatment: After transfection, treat the cells with the test compound or vehicle.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold induction of ARE activity relative to the vehicle-treated control.[13]

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Note and Protocol: Measuring the Effect of NHI-2 on Cellular Lactate Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate, a product of glycolysis, is a key metabolite in cellular bioenergetics. Under normal aerobic conditions, cells primarily utilize mitochondrial oxidative phosphorylation for ATP production. However, many cell types, particularly cancer cells, exhibit increased glycolysis and lactate production even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1] Consequently, measuring extracellular lactate is a reliable method for assessing the rate of glycolysis. This application note provides a detailed protocol for quantifying the effect of a hypothetical inhibitor, NHI-2, on lactate production in cultured cells using a colorimetric assay. The protocol is based on the enzymatic conversion of lactate to pyruvate, which generates a product that can be measured spectrophotometrically.[2][3]

Signaling Pathway: Glycolysis and Lactate Production

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate.[4] In anaerobic conditions, or in cells exhibiting the Warburg effect, pyruvate is then converted to lactate by the enzyme lactate dehydrogenase (LDH).[5][6] This process is critical for regenerating the NAD+ required to sustain a high glycolytic flux.[5] The hypothetical inhibitor this compound is presumed to interfere with this pathway, leading to a reduction in lactate secretion.

Figure 1. Simplified diagram of the glycolytic pathway leading to lactate production.

Experimental Protocol: Lactate Production Assay

This protocol describes the steps to measure lactate secreted into the cell culture medium following treatment with this compound. The procedure is based on commercially available lactate assay kits.[2][3][7]

I. Materials and Reagents

-

Cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium (e.g., DMEM). Note: Some media, like RPMI, may interfere with certain assays.[7]

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Lactate Assay Kit (e.g., Sigma-Aldrich MAK064, Abcam ab65331, or similar)[2][7][8]

-

Lactate Assay Buffer

-

Lactate Probe

-

Lactate Enzyme Mix

-

Lactate Standard

-

-

96-well clear, flat-bottom microtiter plates[2]

-

Microplate reader capable of measuring absorbance at ~570 nm (for colorimetric assays) or fluorescence (Ex/Em = 535/587 nm)[2]

II. Experimental Workflow

Figure 2. Experimental workflow for the this compound lactate production assay.

III. Step-by-Step Procedure

A. Cell Seeding and Treatment

-

Seed cells in a 24-well or 12-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment. (A typical starting density is 1-2 million cells/mL).[8]

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

B. Sample Preparation

-

After incubation, carefully collect the cell culture medium from each well. This is the extracellular fraction containing the secreted lactate.[9]

-

Centrifuge the collected medium at 10,000 x g for 5 minutes to remove any cells or debris.[10]

-

Deproteinization (Recommended): Samples containing high levels of Lactate Dehydrogenase (LDH), such as those from cell lysates or medium with high serum content, should be deproteinized using a 10 kDa molecular weight cut-off (MWCO) spin filter.[2] This prevents LDH in the sample from degrading lactate.

-

The clarified supernatant can be used directly in the assay or stored at -80°C for later analysis.[2]

C. Lactate Assay (Colorimetric) This part of the protocol is a generalized procedure based on common kits. Always refer to the manufacturer's specific instructions for your chosen kit.[2][7][11]

-

Prepare Lactate Standards: Create a standard curve by diluting the provided Lactate Standard (e.g., 100 mM stock) in the Lactate Assay Buffer. A typical standard curve ranges from 0 to 10 nmol/well.[3] Prepare a series of dilutions as specified in your kit's manual.[2][10]

-

Plate Setup: Add 50 µL of each standard and your unknown samples (the collected cell culture medium) into separate wells of a 96-well plate.[2][10] It is recommended to run all samples and standards in duplicate or triplicate.[10]

-

Prepare Master Reaction Mix: Prepare a Master Reaction Mix for the number of assays to be performed. For each reaction, mix the components as instructed by the kit manual (e.g., for one well: 46 µL Lactate Assay Buffer, 2 µL Lactate Enzyme Mix, and 2 µL Lactate Probe).[2]

-

Initiate Reaction: Add 50 µL of the Master Reaction Mix to each well containing the standards and samples. Mix gently by pipetting or using a horizontal shaker.[2]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2]

-

Measurement: Measure the absorbance at 570 nm (A570) using a microplate reader.[2]

IV. Data Analysis and Presentation

-

Background Subtraction: Subtract the absorbance value of the 0 nmol/well (blank) standard from all other standard and sample readings.[3]

-

Standard Curve: Plot the background-corrected absorbance values for the lactate standards against the corresponding amount of lactate (nmol). Generate a linear regression equation (y = mx + c).

-

Calculate Lactate Concentration: Use the standard curve equation to calculate the amount of lactate (in nmol) in each of your samples.

-

Normalize Data (Optional but Recommended): To account for differences in cell number, you can perform a parallel cell viability assay (e.g., MTT or cell counting) on the cells remaining in the wells after medium collection. Normalize the lactate concentration to the cell number or protein content.

-

Data Presentation: Summarize the results in a table and/or plot the lactate production relative to the vehicle control.

Table 1: Effect of this compound on Extracellular Lactate Concentration

| This compound Conc. (µM) | Mean Lactate (nmol) | Standard Deviation | % Lactate Production (vs. Vehicle) |

| 0 (Vehicle) | 8.5 | 0.4 | 100% |

| 1 | 7.2 | 0.3 | 84.7% |

| 5 | 5.1 | 0.5 | 60.0% |

| 10 | 3.4 | 0.2 | 40.0% |

| 25 | 1.8 | 0.3 | 21.2% |

| 50 | 1.1 | 0.2 | 12.9% |

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only.

References

- 1. Balancing glycolytic flux: the role of 6-phosphofructo-2-kinase/fructose 2,6-bisphosphatases in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dual role of lactate in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multiple Roles of Lactate in the Skeletal Muscle [mdpi.com]

- 7. Lactate Assay [bio-protocol.org]

- 8. content.abcam.com [content.abcam.com]

- 9. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Lactate measurement [bio-protocol.org]

Application Note and Protocol: Assessing Cell Viability with NHI-2 using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This application note provides a detailed protocol for evaluating the effects of a hypothetical anti-cancer compound, NHI-2, on cellular viability. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]

This compound is a novel investigational compound with purported anti-neoplastic properties. Its precise mechanism of action is under investigation, but it is hypothesized to induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation. This document outlines the procedures for determining the cytotoxic effects of this compound on a cancer cell line using the MTT assay.

Putative Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects. It is proposed that this compound inhibits a pro-survival signaling cascade, leading to the activation of apoptotic pathways.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound (stock solution of known concentration)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

-

96-well flat-bottom sterile microplates[2]

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[2][4]

-

Humidified incubator at 37°C with 5% CO2[5]

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][6]

-

Include wells for a negative control (cells with no treatment) and a blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. For the negative control wells, add 100 µL of fresh medium.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[2][4]

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

-

-

Absorbance Measurement:

Data Presentation and Analysis

The absorbance readings are first corrected by subtracting the average absorbance of the blank wells. The cell viability is then calculated as a percentage relative to the untreated control cells using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [8]

The results can be summarized in a table as shown below. This data is hypothetical and for illustrative purposes only.

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.082 | 100% |

| 1 | 1.132 | 0.075 | 90.3% |

| 5 | 0.899 | 0.061 | 71.7% |

| 10 | 0.654 | 0.049 | 52.2% |

| 25 | 0.312 | 0.033 | 24.9% |

| 50 | 0.158 | 0.021 | 12.6% |

| 100 | 0.089 | 0.015 | 7.1% |

From this data, an IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic effects of compounds like this compound.[3] It is crucial to perform experiments with appropriate controls and replicates to ensure the validity of the results. While the MTT assay is a strong indicator of metabolic activity and cell viability, it can be influenced by factors that alter the metabolic rate of the cells.[9] Therefore, it is often recommended to complement these findings with other assays that measure different aspects of cell death, such as apoptosis or necrosis assays.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. youtube.com [youtube.com]

- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Metabolic Effects of NHI-2 Using the Seahorse XF Analyzer

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically quantifying two key energy pathways: mitochondrial respiration and glycolysis.[1][2] This is achieved by measuring the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[1][3] This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of a hypothetical compound, NHI-2. For the purpose of this protocol, this compound is assumed to be an inhibitor of mitochondrial electron transport chain (ETC) Complex I. The protocols outlined below will enable researchers to assess the impact of this compound on mitochondrial function and glycolytic activity, providing valuable insights into its mechanism of action and potential toxicity.[4][5][6][7]

Materials and Reagents

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Sensor Cartridges

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (e.g., Minimal DMEM)

-

L-Glutamine

-

Glucose

-

Sodium Pyruvate

-

This compound (hypothetical compound)

-

Vehicle control (e.g., DMSO)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[8][9]

-

Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxy-D-glucose (2-DG))[3][10][11][12]

-

Cell line of interest

-

Standard cell culture reagents and equipment (e.g., incubator, centrifuge, multichannel pipette)

Experimental Protocols

Cell Seeding and Culture

-

Cell Seeding: Seed the cells of interest into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.[2][13] The optimal cell density will vary depending on the cell type and should be determined empirically to ensure OCR and ECAR readings are within the optimal range of the instrument.[2]

-

Edge Effect Mitigation: To avoid the "edge effect," it is recommended to not seed cells in the outer wells of the microplate. Instead, fill these wells with 200 µL of sterile water or PBS to maintain humidity.

-

Incubation: Allow cells to adhere and grow overnight in a humidified 37°C incubator with 5% CO2.

This compound Treatment Protocol

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound to achieve the desired final concentrations for the dose-response experiment. A vehicle control (solvent only) must be included.

-

Cell Treatment: On the day of the assay, remove the cell culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: The incubation time for this compound treatment should be optimized based on the compound's known or expected mechanism of action.[4] For acute effects, a short incubation of 1-2 hours may be sufficient.[4] For long-term effects, incubation could range from 4 to 72 hours.[4]

Seahorse XF Cell Mito Stress Test Protocol with this compound

This assay measures key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[8]

-

Cartridge Hydration: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[9][13][14]

-

Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine, glucose, and sodium pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.[13]

-

Cell Plate Preparation: Following this compound treatment, remove the treatment medium from the cell plate and wash the cells once with the prepared Seahorse assay medium. Then, add 180 µL of fresh assay medium to each well.[13]

-

Incubation: Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes to allow the temperature and pH to equilibrate.[13]

-

Compound Loading: Prepare the injection compounds from the Mito Stress Test Kit. Load the compounds into the appropriate ports of the hydrated sensor cartridge. The typical injection strategy is:

-

Assay Execution: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell plate and start the assay. The instrument will measure OCR at baseline and after each compound injection.

Seahorse XF Glycolysis Stress Test Protocol with this compound

This assay measures key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.[3][10]

-

Cartridge Hydration: Follow the same cartridge hydration protocol as described for the Mito Stress Test.[9][13][14]

-

Assay Medium Preparation: On the day of the assay, prepare the glycolysis stress test medium by supplementing Seahorse XF Base Medium with L-glutamine. This medium initially lacks glucose and pyruvate. Warm to 37°C and adjust the pH to 7.4.[3]

-

Cell Plate Preparation: After this compound treatment, wash the cells with the glycolysis stress test medium and then add 180 µL of fresh glycolysis stress test medium to each well.[13]

-

Incubation: Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes.[13]

-

Compound Loading: Prepare the injection compounds from the Glycolysis Stress Test Kit. The typical injection strategy is:

-

Assay Execution: Calibrate the loaded sensor cartridge in the Seahorse XF Analyzer. Then, swap the utility plate with the cell plate and begin the assay. The instrument will measure ECAR at baseline and after each injection.

Data Presentation

The quantitative data obtained from the Seahorse assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration (Mito Stress Test)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Basal Respiration (pmol/min) | 100 ± 5 | 70 ± 4 | 40 ± 3 |

| ATP Production (pmol/min) | 80 ± 4 | 50 ± 3 | 20 ± 2 |

| Proton Leak (pmol/min) | 20 ± 1 | 20 ± 1 | 20 ± 1 |

| Maximal Respiration (pmol/min) | 250 ± 15 | 150 ± 10 | 50 ± 5 |

| Spare Respiratory Capacity (%) | 150% | 80% | 10% |

Table 2: Hypothetical Effects of this compound on Glycolysis (Glycolysis Stress Test)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Glycolysis (mpH/min) | 30 ± 2 | 45 ± 3 | 60 ± 4 |

| Glycolytic Capacity (mpH/min) | 50 ± 3 | 65 ± 4 | 80 ± 5 |

| Glycolytic Reserve (%) | 67% | 44% | 33% |

Mandatory Visualization

Caption: Experimental workflow for Seahorse XF assay with this compound treatment.

Caption: Inhibition of Electron Transport Chain Complex I by this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. 2.10. Seahorse XF glycolysis stress assay [bio-protocol.org]